Boc-Gln(Xan)-OH
CAS No.: 55260-24-7
Cat. No.: VC21539006
Molecular Formula: C23H26N2O6
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 55260-24-7 |
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Molecular Formula | C23H26N2O6 |
Molecular Weight | 426.5 g/mol |
IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid |
Standard InChI | InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)24-16(21(27)28)12-13-19(26)25-20-14-8-4-6-10-17(14)30-18-11-7-5-9-15(18)20/h4-11,16,20H,12-13H2,1-3H3,(H,24,29)(H,25,26)(H,27,28)/t16-/m0/s1 |
Standard InChI Key | HOIIDGIJEPOSLL-INIZCTEOSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O |
Chemical Properties and Structure
Boc-Gln(Xan)-OH, also known as N-tert-butoxycarbonyl-L-glutamine xanthenyl ester, is a derivative of L-glutamine specifically designed for peptide synthesis applications. The compound features strategic protecting groups that prevent unwanted side reactions during peptide coupling procedures.
Basic Chemical Information
The following table summarizes the key chemical properties of Boc-Gln(Xan)-OH:
Property | Value |
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Chemical Formula | C₂₃H₂₆N₂O₆ |
Molecular Weight | 426.46 g/mol |
CAS Number | 55260-24-7 |
IUPAC Name | 5-amino-2-[(2-methylpropan-2-yl)oxycarbonyl-(9H-xanthen-9-yl)amino]-5-oxopentanoic acid |
InChIKey | DWXJCSGNFKNXGD-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(C1C2=CC=CC=C2OC3=CC=CC=C13)C(CCC(=O)N)C(=O)O |
The compound contains several functional groups, including the Boc protecting group at the α-amino position and the xanthenyl group protecting the side-chain amide of glutamine. This structural arrangement provides specific advantages during peptide synthesis processes, particularly in preventing unwanted cyclization reactions .
Structural Features
The structure of Boc-Gln(Xan)-OH integrates several key components:
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A tert-butoxycarbonyl (Boc) group protecting the α-amino function
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A xanthenyl group attached to the side-chain amide nitrogen of glutamine
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A free carboxylic acid group available for peptide coupling
This specific arrangement of protecting groups allows for selective reactivity during peptide synthesis, making Boc-Gln(Xan)-OH particularly valuable in complex peptide assembly protocols.
Preparation Methods
The synthesis of Boc-Gln(Xan)-OH requires precise chemical procedures to achieve high purity and yield. The preparation typically follows a multi-step process involving protection strategies and selective functionalization.
Synthetic Routes
The synthesis of Boc-Gln(Xan)-OH typically involves two main steps:
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Protection of the Amino Group: L-glutamine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) to form Boc-L-glutamine.
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Side-Chain Protection: Boc-L-glutamine is then reacted with xanthenol using a coupling agent like dicyclohexylcarbodiimide (DCC) to introduce the xanthenyl protecting group on the side-chain amide.
Industrial Production Methods
In industrial settings, the synthesis of Boc-Gln(Xan)-OH employs similar chemical principles but is optimized for larger scale production. Key enhancements include:
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Use of automated peptide synthesizers
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Continuous flow reactors to improve efficiency
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Optimized reaction conditions to maximize yield and purity
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Advanced purification techniques to ensure high-quality product
These industrial methods ensure consistent production of Boc-Gln(Xan)-OH with the required specifications for commercial applications in peptide synthesis.
Chemical Reactions
Boc-Gln(Xan)-OH participates in various chemical reactions critical to its utility in peptide synthesis. Understanding these reactions is essential for effective application in complex synthesis protocols.
Types of Reactions
Boc-Gln(Xan)-OH undergoes several important reaction types:
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Deprotection: The Boc group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine.
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Hydrolysis: The xanthenyl ester can undergo hydrolysis under basic conditions, such as treatment with sodium hydroxide in water or methanol, to produce Boc-L-glutamine.
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Coupling Reactions: The compound readily participates in peptide coupling reactions with other amino acids or peptides when activated with appropriate coupling agents.
Common Reagents and Conditions
Different reaction types require specific reagents and conditions:
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For Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM)
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For Hydrolysis: Sodium hydroxide (NaOH) in water or methanol
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For Coupling: Dicyclohexylcarbodiimide (DCC) or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) with N-methylmorpholine (NMM)
These carefully controlled reaction conditions ensure selective transformations while preserving stereochemical integrity, which is crucial for peptide synthesis applications.
Applications in Peptide Synthesis
Boc-Gln(Xan)-OH plays a pivotal role in peptide synthesis, particularly in protocols requiring high efficiency and purity of final products.
Solid-Phase Peptide Synthesis (SPPS)
Boc-Gln(Xan)-OH is predominantly employed in Boc-based SPPS strategies, where its solubility and protective features provide significant advantages:
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The xanthenyl group effectively prevents dehydration reactions that can occur during activation with dicarbodiimides
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The compound exhibits excellent solubility in common peptide synthesis solvents
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Its use results in higher purity peptides, particularly when synthesizing sequences containing multiple glutamine residues
Dipeptide Synthesis
Research has demonstrated successful application of Boc-Gln(Xan)-OH in enzyme-catalyzed dipeptide synthesis:
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Ficin-catalyzed synthesis has been explored for producing N-protected dipeptides
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These methods highlight the versatility of Boc-Gln(Xan)-OH in generating complex peptide structures efficiently
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The approach offers advantages in terms of stereoselectivity and reduced side reactions compared to conventional chemical methods
Application with Ionic Liquids
Recent studies have investigated the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), including derivatives of Boc-Gln(Xan)-OH:
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These ionic liquids demonstrate favorable reactivity profiles
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They exhibit low epimerization rates, maintaining stereochemical integrity
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Their application enables rapid peptide coupling reactions with high efficiency
This innovative approach represents an emerging area in peptide synthesis technology that may offer significant advantages over conventional methods.
Biological Activity and Research Findings
The biological significance of Boc-Gln(Xan)-OH extends beyond its chemical utility, with several research findings highlighting its importance in various biological contexts.
Role in Preventing Side Reactions
Boc-Gln(Xan)-OH plays a crucial role in preventing unwanted side reactions during peptide synthesis:
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The compound significantly reduces the formation of pyroglutamate from glutamine residues during coupling processes
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This prevention is critical as pyroglutamate formation can lead to premature chain termination and reduced peptide quality
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The xanthenyl protection ensures side-chain stability throughout multiple synthetic steps
Enhanced Antigenic Properties
Research has revealed that the xanthenyl group provides unique effects on peptide properties:
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Peptides synthesized with Boc-Gln(Xan)-OH demonstrate enhanced antigenic properties
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This modification allows for better recognition by antibodies
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The improved antigenic profile makes these peptides valuable in vaccine development and immunological studies
Case Studies
Several research initiatives have demonstrated the value of Boc-Gln(Xan)-OH in specific applications:
Peptide Vaccine Development
A study focusing on peptide vaccines against viral infections incorporated Boc-Gln(Xan)-OH into peptide sequences designed to mimic viral antigens:
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The modified peptides showed enhanced binding affinity to MHC molecules
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Increased T-cell activation was observed compared to standard glutamine-containing peptides
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Results suggested significant improvements in the efficacy of peptide-based vaccines
Structural Studies of Protein Folding
Another research project investigated the role of Boc-Gln(Xan)-OH in protein folding dynamics:
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By incorporating this compound into model peptides, scientists observed changes in secondary structure formation
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The xanthenyl group influenced hydrogen bonding patterns
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More stable helical structures were formed in solution, providing insights into protein folding mechanisms
Comparison with Similar Compounds
Understanding how Boc-Gln(Xan)-OH compares with related compounds provides valuable context for its applications in chemical synthesis.
Comparative Analysis
The following table compares Boc-Gln(Xan)-OH with structurally similar compounds used in peptide synthesis:
Compound | Protecting Groups | Advantages | Limitations |
---|---|---|---|
Boc-Gln(Xan)-OH | Boc (α-amino), Xanthenyl (side-chain) | High stability, Prevents dehydration, Good solubility | Requires acidic deprotection conditions |
Boc-Gln-ONp | Boc (α-amino), 4-nitrophenyl (side-chain) | Activated ester, Rapid coupling | Lower stability, Nitrophenol byproduct |
Boc-Gln-OSu | Boc (α-amino), N-hydroxysuccinimide (side-chain) | Good reactivity, Clean reactions | Shorter shelf-life, More expensive |
Fmoc-Gln(Trt)-OH | Fmoc (α-amino), Trityl (side-chain) | Base-labile, Orthogonal protection | Different deprotection strategy required |
This comparison highlights the unique advantages of Boc-Gln(Xan)-OH, particularly its stability and prevention of side reactions during peptide synthesis processes.
D-Isomer Considerations
It is worth noting that the D-isomer of this compound, Boc-D-Gln(Xan)-OH (CAS: 99092-88-3), is also available and used in specialized applications:
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The D-isomer has distinct stereochemistry from the more commonly used L-form
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It finds applications in the synthesis of peptides requiring D-amino acids
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The chemistry of protection and deprotection remains similar to the L-isomer
This stereochemical variation expands the utility of these protected glutamine derivatives in diverse peptide synthesis applications.
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